molecular formula C23H18N2O6 B12398370 Gaba-AT-IN-1

Gaba-AT-IN-1

Cat. No.: B12398370
M. Wt: 418.4 g/mol
InChI Key: RGSRMOMAPZQLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaba-AT-IN-1 is a compound known for its ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of γ-aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which is beneficial for treating various neurological disorders such as epilepsy and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gaba-AT-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Gaba-AT-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Gaba-AT-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Gaba-AT-IN-1 exerts its effects by inhibiting the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This inhibition prevents the degradation of γ-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased levels help in reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gaba-AT-IN-1 is unique due to its ability to cross the blood-brain barrier effectively, making it a more potent and efficient inhibitor of GABA-AT compared to other similar compounds .

Biological Activity

GABA-AT-IN-1 is a compound that has garnered attention in recent years for its potential biological activities, particularly in relation to gamma-aminobutyric acid (GABA) and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of GABA and Its Metabolism

GABA is a crucial neurotransmitter in the central nervous system, primarily known for its inhibitory functions. It is synthesized from glutamate through the action of glutamic acid decarboxylase (GAD), with two isoforms, GAD65 and GAD67, being predominantly expressed in the brain and pancreas . The metabolism of GABA involves its conversion into succinate by GABA transaminase (GABA-T), which plays a significant role in maintaining GABA homeostasis .

This compound functions as an inhibitor of GABA-T, thereby increasing the availability of GABA in synaptic clefts. This mechanism is particularly relevant in conditions where GABAergic signaling is compromised, such as in various neurological disorders. By inhibiting GABA-T, this compound may enhance the inhibitory tone within neural circuits, potentially alleviating symptoms associated with anxiety, depression, and other mood disorders.

Case Studies and Clinical Trials

Case Study 1: Type 1 Diabetes Management

A clinical trial investigated the effects of oral GABA combined with GAD on pancreatic function in newly diagnosed children with Type 1 diabetes. While the primary outcome of preserving insulin production was not achieved, secondary outcomes indicated reduced serum glucagon levels, suggesting a role for GABA in modulating glucagon secretion . This study highlights the potential of GABA-related compounds like this compound in managing metabolic disorders.

Case Study 2: Neuroprotective Effects

Research has shown that elevated levels of GABA can protect against neurodegeneration by reducing oxidative stress and inflammation. In animal models, administration of compounds that increase GABA levels has been linked to improved cognitive function and neuroprotection . These findings suggest that this compound may have similar protective effects due to its role in enhancing GABA availability.

Table 1: Summary of Biological Activities Associated with this compound

Biological ActivityMechanismReference
NeuroprotectionInhibition of oxidative stress
Modulation of glucagonDecreased glucagon secretion
Anti-inflammatory effectsReduction in pro-inflammatory cytokines
Enhancement of moodIncreased synaptic GABA levels

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Longitudinal Studies : To assess the long-term effects and safety profile of this compound in diverse populations.
  • Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its effects.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for synergistic effects.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(4-methyl-2-oxo-8-prop-2-enylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26)

InChI Key

RGSRMOMAPZQLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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